Ornithine phenylacetate

Catalog No.
S538246
CAS No.
952154-79-9
M.F
C13H20N2O4
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornithine phenylacetate

CAS Number

952154-79-9

Product Name

Ornithine phenylacetate

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

solubility

Soluble in DMSO

Synonyms

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate;

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN

The exact mass of the compound Ornithine phenylacetate is 268.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ornithine phenylacetate (OP, often investigated under the code OCR-002) is a rationally designed, dual-action ammonia scavenger salt that combines L-ornithine and phenylacetate in a 1:1 stoichiometric ratio. From a procurement and formulation perspective, OP is highly valued for its excellent aqueous solubility, which enables the preparation of high-concentration intravenous infusions and immediate-release oral dosages without the co-administration of undesirable counterions [1]. Unlike traditional single-pathway amino acid supplements, OP acts synergistically: the L-ornithine moiety serves as a substrate for glutamine synthesis in skeletal muscle, while the phenylacetate moiety conjugates with the newly formed glutamine to produce phenylacetylglutamine (PAGN), which is rapidly excreted by the kidneys [2]. This defined single-API structure simplifies manufacturing workflows, quality control, and pharmacokinetic modeling in the development of therapeutics for hyperammonemia, acute liver failure, and hepatic encephalopathy.

Procurement teams and formulators might consider substituting OP with the more common L-ornithine L-aspartate (LOLA) or sodium phenylbutyrate/phenylacetate, but these alternatives fail in critical performance dimensions. LOLA only provides substrates for glutamine synthesis; in acute liver failure (ALF) models, the newly synthesized glutamine is frequently re-deamidated by gut glutaminases, returning ammonia to the bloodstream and rendering LOLA ineffective for systemic ammonia reduction [1]. Conversely, while sodium phenylbutyrate and sodium phenylacetate provide the necessary excretion pathway, they carry a massive sodium load (e.g., 5.4 mmol of sodium per gram of active compound) [2]. In in vivo models of cirrhosis or liver failure, this sodium burden exacerbates fluid retention, ascites, and edema, confounding experimental outcomes and limiting maximum tolerable dosing. Procuring the OP salt avoids both the re-ammoniagenesis of LOLA and the sodium toxicity of traditional phenylacetate salts, providing a synchronized, single-molecule solution.

Elimination of Formulation Sodium Load

A primary limitation of traditional phenylacetate and phenylbutyrate therapeutics is their formulation as sodium salts, which restricts high-dose administration in fluid-compromised models. Sodium phenylbutyrate contains 5.4 mmol of sodium per gram of active compound [1]. In contrast, L-ornithine phenylacetate is a sodium-free salt, allowing researchers to administer high continuous intravenous doses (up to 20 g/24h) without inducing hypernatremia or exacerbating ascites in cirrhotic models [2].

Evidence DimensionSodium content per gram of active ammonia scavenger
Target Compound Data0 mmol Na+ / gram (Ornithine phenylacetate)
Comparator Or Baseline5.4 mmol Na+ / gram (Sodium phenylbutyrate)
Quantified Difference100% reduction in sodium load
ConditionsStandard pharmaceutical salt formulations for high-dose IV/oral administration

Enables the formulation of high-dose ammonia scavengers for liver failure models without confounding the results through sodium-induced fluid retention.

Enhanced Ammonia Reduction in Acute Liver Failure (ALF)

In comparative evaluations of ammonia-lowering agents, single-pathway precursors like L-ornithine or LOLA often fail to maintain reduced ammonia levels because the synthesized glutamine is metabolized back into ammonia. In controlled studies, administration of ornithine phenylacetate reduced mean venous ammonia concentrations by approximately 30%, whereas ammonia levels in L-ornithine-alone and placebo groups actually increased from baseline values due to uninhibited re-ammoniagenesis [1].

Evidence DimensionMean venous ammonia concentration trajectory
Target Compound Data~30% reduction from baseline (Ornithine phenylacetate)
Comparator Or BaselineNet increase from baseline (L-ornithine alone / Placebo)
Quantified DifferenceReversal of ammonia accumulation trajectory
ConditionsIn vivo hyperammonemia / hepatic encephalopathy models

Validates the procurement of the dual-action OP salt over generic L-ornithine for any research requiring sustained, net-negative ammonia flux.

High-Efficiency Pharmacokinetic Conversion to PAGN

The 1:1 stoichiometric co-crystal/salt nature of OP ensures that the glutamine synthesized via the L-ornithine pathway is immediately met with a proportional concentration of phenylacetate for conjugation. Formulations of L-ornithine phenylacetate demonstrate highly efficient in vivo conversion, with greater than 80% of the administered phenylacetate successfully converting to the excretable metabolite phenylacetylglutamine (PAGN) over a 24-hour period [1]. This synchronized metabolism is difficult to achieve reproducibly by co-administering separate ornithine and phenylacetate salts.

Evidence DimensionIn vivo conversion of phenylacetate to urinary PAGN over 24 hours
Target Compound Data>80% conversion efficiency (OP salt formulation)
Comparator Or BaselineVariable/lower efficiency (Unsynchronized co-administration of separate salts)
Quantified DifferenceHighly predictable, >80% stoichiometric yield of the target metabolite
ConditionsIn vivo pharmacokinetic profiling of immediate-release OP formulations

Simplifies formulation QA/QC and ensures reliable pharmacokinetic performance without the need to balance two separate active pharmaceutical ingredients.

Preclinical Models of Acute Liver Failure and Encephalopathy

Because OP successfully lowers ammonia where LOLA fails (due to its ability to excrete glutamine rather than just synthesize it), it is a highly relevant benchmark compound for in vivo models of acute liver failure (ALF) and hepatic encephalopathy (HE). Its use prevents the confounding effects of re-ammoniagenesis seen with single-amino-acid therapies [1].

Development of High-Dose Intravenous Ammonia Scavengers

OP's high aqueous solubility and complete lack of sodium make it a highly effective API for formulating high-concentration IV infusions. Formulators can achieve doses up to 20 g/day without inducing the hypernatremia or fluid overload that strictly limits the use of sodium phenylacetate in critical care research[2].

Single-API Solid Dosage Formulation

For industrial teams developing oral ammonia scavengers, OP provides both the substrate and the conjugating agent in a stable, single 1:1 salt. This eliminates the manufacturing complexity, blending uniformity issues, and divergent dissolution profiles associated with co-formulating two separate active ingredients, ensuring >80% reliable conversion to PAGN [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

268.14230712 g/mol

Monoisotopic Mass

268.14230712 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9D6YZ105SN

Wikipedia

Ornithine phenylacetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Jover-Cobos M, Noiret L, Sharifi Y, Jalan R. Ornithine phenylacetate revisited. Metab Brain Dis. 2013 Jun;28(2):327-31. doi: 10.1007/s11011-013-9391-5. Epub 2013 Mar 2. Review. PubMed PMID: 23456516.
2: Jover-Cobos M, Noiret L, Lee K, Sharma V, Habtesion A, Romero-Gomez M, Davies N, Jalan R. Ornithine phenylacetate targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats. J Hepatol. 2014 Mar;60(3):545-53. doi: 10.1016/j.jhep.2013.10.012. Epub 2013 Oct 26. PubMed PMID: 24512823.
3: Dadsetan S, Sørensen M, Bak LK, Vilstrup H, Ott P, Schousboe A, Jalan R, Keiding S, Waagepetersen HS. Interorgan metabolism of ornithine phenylacetate (OP)--a novel strategy for treatment of hyperammonemia. Biochem Pharmacol. 2013 Jan 1;85(1):115-23. doi: 10.1016/j.bcp.2012.10.015. Epub 2012 Oct 24. PubMed PMID: 23103564.
4: Kristiansen RG, Rose CF, Fuskevåg OM, Mæhre H, Revhaug A, Jalan R, Ytrebø LM. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Nov 15;307(10):G1024-31. doi: 10.1152/ajpgi.00244.2014. Epub 2014 Sep 25. PubMed PMID: 25258408.
5: Ventura-Cots M, Arranz JA, Simón-Talero M, Torrens M, Blanco A, Riudor E, Fuentes I, Suñé P, Soriano G, Córdoba J. Safety of ornithine phenylacetate in cirrhotic decompensated patients: an open-label, dose-escalating, single-cohort study. J Clin Gastroenterol. 2013 Nov-Dec;47(10):881-7. doi: 10.1097/MCG.0b013e318299c789. PubMed PMID: 23751856.
6: Wright G, Vairappan B, Stadlbauer V, Mookerjee RP, Davies NA, Jalan R. Reduction in hyperammonaemia by ornithine phenylacetate prevents lipopolysaccharide-induced brain edema and coma in cirrhotic rats. Liver Int. 2012 Mar;32(3):410-9. doi: 10.1111/j.1478-3231.2011.02698.x. Epub 2011 Dec 8. PubMed PMID: 22151131.
7: Ventura-Cots M, Concepción M, Arranz JA, Simón-Talero M, Torrens M, Blanco-Grau A, Fuentes I, Suñé P, Alvarado-Tapias E, Gely C, Roman E, Mínguez B, Soriano G, Genescà J, Córdoba J. Impact of ornithine phenylacetate (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients. Therap Adv Gastroenterol. 2016 Nov;9(6):823-835. Epub 2016 Jul 26. PubMed PMID: 27803737; PubMed Central PMCID: PMC5076769.
8: Oria M, Romero-Giménez J, Arranz JA, Riudor E, Raguer N, Córdoba J. Ornithine phenylacetate prevents disturbances of motor-evoked potentials induced by intestinal blood in rats with portacaval anastomosis. J Hepatol. 2012 Jan;56(1):109-14. doi: 10.1016/j.jhep.2011.06.026. Epub 2011 Aug 9. PubMed PMID: 21835138.
9: Balasubramaniyan V, Wright G, Sharma V, Davies NA, Sharifi Y, Habtesion A, Mookerjee RP, Jalan R. Ammonia reduction with ornithine phenylacetate restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats. Am J Physiol Gastrointest Liver Physiol. 2012 Jan 1;302(1):G145-52. doi: 10.1152/ajpgi.00097.2011. Epub 2011 Sep 8. PubMed PMID: 21903766.
10: Patidar KR, Bajaj JS. Covert and Overt Hepatic Encephalopathy: Diagnosis and Management. Clin Gastroenterol Hepatol. 2015 Nov;13(12):2048-61. doi: 10.1016/j.cgh.2015.06.039. Epub 2015 Jul 9. Review. PubMed PMID: 26164219; PubMed Central PMCID: PMC4618040.
11: Ellul MA, Gholkar SA, Cross TJ. Hepatic encephalopathy due to liver cirrhosis. BMJ. 2015 Aug 11;351:h4187. doi: 10.1136/bmj.h4187. Review. PubMed PMID: 26265724.
12: Jalan R, De Chiara F, Balasubramaniyan V, Andreola F, Khetan V, Malago M, Pinzani M, Mookerjee RP, Rombouts K. Ammonia produces pathological changes in human hepatic stellate cells and is a target for therapy of portal hypertension. J Hepatol. 2016 Apr;64(4):823-33. doi: 10.1016/j.jhep.2015.11.019. Epub 2015 Dec 2. PubMed PMID: 26654994.
13: Rahimi RS, Rockey DC. Novel Ammonia-Lowering Agents for Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):539-49. doi: 10.1016/j.cld.2015.04.008. Epub 2015 May 30. Review. PubMed PMID: 26195207.
14: Rahimi RS, Rockey DC. Hepatic Encephalopathy: Pharmacological Therapies Targeting Ammonia. Semin Liver Dis. 2016 Feb;36(1):48-55. doi: 10.1055/s-0036-1571298. Epub 2016 Feb 12. Review. PubMed PMID: 26870932.
15: Romero-Gómez M, Montagnese S, Jalan R. Hepatic encephalopathy in patients with acute decompensation of cirrhosis and acute-on-chronic liver failure. J Hepatol. 2015 Feb;62(2):437-47. doi: 10.1016/j.jhep.2014.09.005. Epub 2014 Sep 10. Review. PubMed PMID: 25218789.
16: Hadjihambi A, Khetan V, Jalan R. Pharmacotherapy for hyperammonemia. Expert Opin Pharmacother. 2014 Aug;15(12):1685-95. doi: 10.1517/14656566.2014.931372. Review. PubMed PMID: 25032885.
17: Kristiansen RG. Current state of knowledge of hepatic encephalopathy (part I): newer treatment strategies for hyperammonemia in liver failure. Metab Brain Dis. 2016 Dec;31(6):1357-1358. Epub 2016 Sep 21. Review. PubMed PMID: 27651377.
18: Sussman NL. Treatment of Overt Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):551-63. doi: 10.1016/j.cld.2015.04.005. Epub 2015 May 30. Review. PubMed PMID: 26195208.
19: Kristiansen RG, Rose CF, Ytrebø LM. Glycine and hyperammonemia: potential target for the treatment of hepatic encephalopathy. Metab Brain Dis. 2016 Dec;31(6):1269-1273. Epub 2016 Jun 23. Review. PubMed PMID: 27339764.
20: Ahuja NK, Ally WA, Caldwell SH. Direct acting inhibitors of ammoniagenesis: a role in post-TIPS encephalopathy? Ann Hepatol. 2014 Mar-Apr;13(2):179-86. Review. PubMed PMID: 24552859.

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